4-(3-Aminopyridin-4-ylamino)benzoic acid ethyl ester
Description
4-(3-Aminopyridin-4-ylamino)benzoic acid ethyl ester (CAS: 912772-94-2) is a synthetic organic compound featuring a benzoic acid ethyl ester backbone substituted with a 3-aminopyridin-4-ylamino group at the para position. This structure combines aromatic and heterocyclic moieties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis . The compound is synthesized through multi-step reactions, often involving nitro-group reductions and esterification processes. For instance, similar amino-substituted benzoic esters are synthesized via iron-mediated reduction of nitro precursors in acetic acid, followed by solvent extraction .
Properties
CAS No. |
912772-94-2 |
|---|---|
Molecular Formula |
C14H15N3O2 |
Molecular Weight |
257.29 g/mol |
IUPAC Name |
ethyl 4-[(3-aminopyridin-4-yl)amino]benzoate |
InChI |
InChI=1S/C14H15N3O2/c1-2-19-14(18)10-3-5-11(6-4-10)17-13-7-8-16-9-12(13)15/h3-9H,2,15H2,1H3,(H,16,17) |
InChI Key |
JTLUIGUUPQCZOS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C(C=NC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminopyridin-4-ylamino)benzoic acid ethyl ester typically involves the reaction of 3-aminopyridine with 4-aminobenzoic acid ethyl ester under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3-Aminopyridin-4-ylamino)benzoic acid ethyl ester can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may yield products with increased hydrogen content .
Scientific Research Applications
4-(3-Aminopyridin-4-ylamino)benzoic acid ethyl ester has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is explored for its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-(3-Aminopyridin-4-ylamino)benzoic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Reactivity
- In contrast, butylamino (Ethyl 4-(butylamino)benzoate) and acetamido (Ethyl 4-acetamidobenzoate) substituents prioritize lipophilicity and steric bulk, influencing solubility and metabolic stability .
- Sulfur-containing analogs (e.g., Ethyl 4-({[(4-oxo-6-propyl-1,4-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate) exhibit redox activity, enabling roles in H₂S release or antioxidant pathways, as seen in dithiolethione hybrids like ACS94 .
Physicochemical Properties
- Melting Points: Substituents significantly alter melting behavior. For example, Ethyl 4-(butylamino)benzoate melts at 68–70°C , while the propynylamino derivative melts at 78°C . The target compound’s melting point is unreported but likely higher due to aromatic stacking.
- Molecular Weight : The target compound (284.31 g/mol) is heavier than simpler analogs like Ethyl 4-acetamidobenzoate (207.23 g/mol), impacting pharmacokinetic properties such as membrane permeability .
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